![molecular formula C14H23NO3 B262237 N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BOC-4-oxo, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as spirocyclic lactams, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. For example, N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its antitumor activity. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its potential use as a tool for studying cellular processes involved in cell growth and proliferation. Finally, further studies are needed to better understand the mechanism of action of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and to identify potential side effects and toxicity issues.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of sec-butylamine with 4-oxo-1,3-dioxaspiro[4.5]decane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with BOC anhydride to form the final compound, N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. The overall yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the replication of several types of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
Produktname |
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
|---|---|
Molekularformel |
C14H23NO3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-butan-2-yl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C14H23NO3/c1-3-10(2)15-13(17)11-9-12(16)18-14(11)7-5-4-6-8-14/h10-11H,3-9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
RFWIMYBVPSDZCV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Kanonische SMILES |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



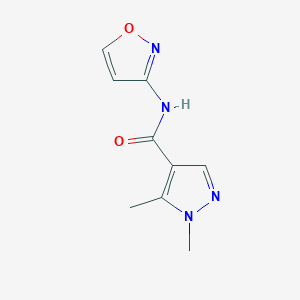
methanone](/img/structure/B262159.png)
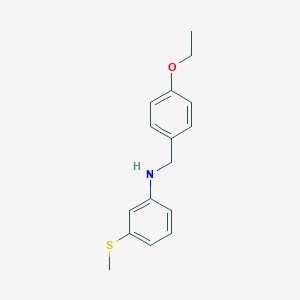
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
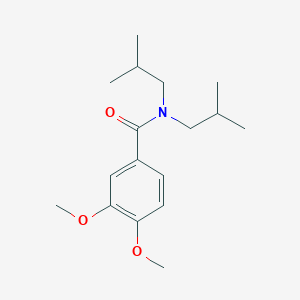
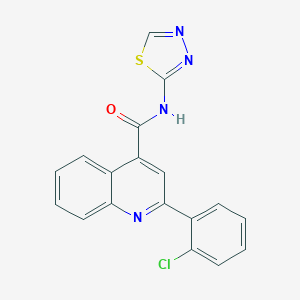
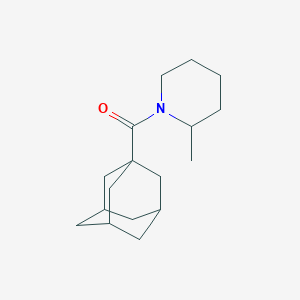
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
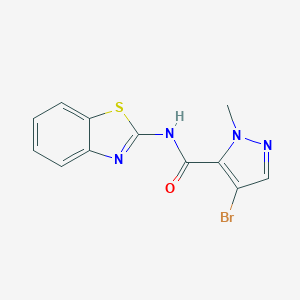


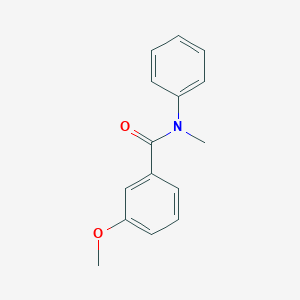
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)